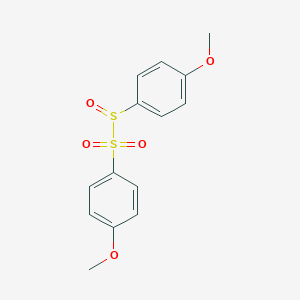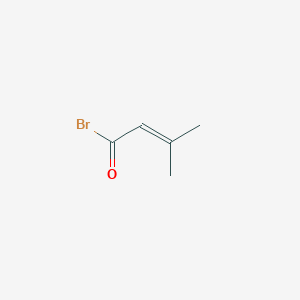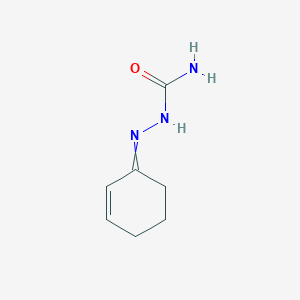
(Cyclohex-2-en-1-ylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-2-en-1-ylideneamino)urea is an organic compound with the molecular formula C8H14N2O It is a derivative of urea, where the urea moiety is bonded to a cyclohexene ring through an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Cyclohex-2-en-1-ylideneamino)urea can be synthesized through the reaction of cyclohex-2-en-1-amine with isocyanic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohex-2-en-1-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-ylideneamino oxides, while reduction can produce cyclohex-2-en-1-ylideneaminoamines .
Applications De Recherche Scientifique
(Cyclohex-2-en-1-ylideneamino)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Cyclohex-2-en-1-ylideneamino)urea involves its interaction with specific molecular targets. The imine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea: A simple compound with the formula CO(NH2)2, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxyurea: Contains a hydroxyl group, used as a medication for certain diseases.
Uniqueness
(Cyclohex-2-en-1-ylideneamino)urea is unique due to its cyclohexene ring structure, which imparts different chemical and physical properties compared to other urea derivatives.
Propriétés
Numéro CAS |
5672-56-0 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(cyclohex-2-en-1-ylideneamino)urea |
InChI |
InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11) |
Clé InChI |
VOVGTUWIQDOKMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(=NNC(=O)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


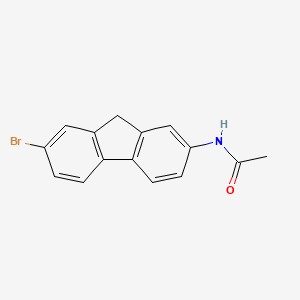
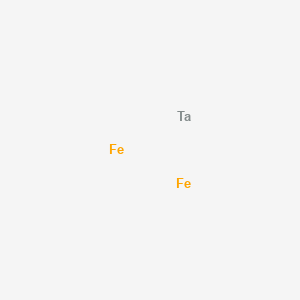
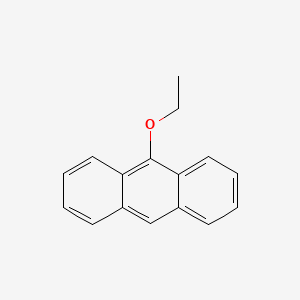

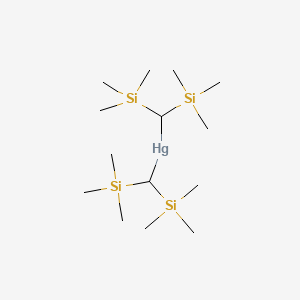
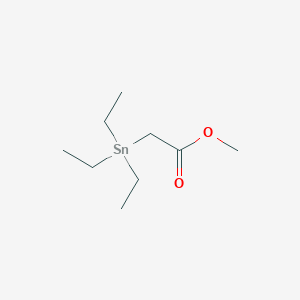


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

